

# Understanding the Selectivity of BIM-23190: A Technical Guide

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## Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296

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## Introduction

**BIM-23190** is a synthetic somatostatin analogue that has demonstrated significant selectivity as an agonist for specific somatostatin receptor subtypes. This technical guide provides an in-depth overview of the binding affinity and functional selectivity of **BIM-23190**, presenting key data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving somatostatin receptor-targeted therapies.

## Data Presentation: Binding Affinity of BIM-23190

The selectivity of **BIM-23190** is primarily defined by its differential binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the quantitative data on the binding affinity of **BIM-23190**, expressed as inhibitor constant ( $K_i$ ) values. Lower  $K_i$  values are indicative of higher binding affinity.

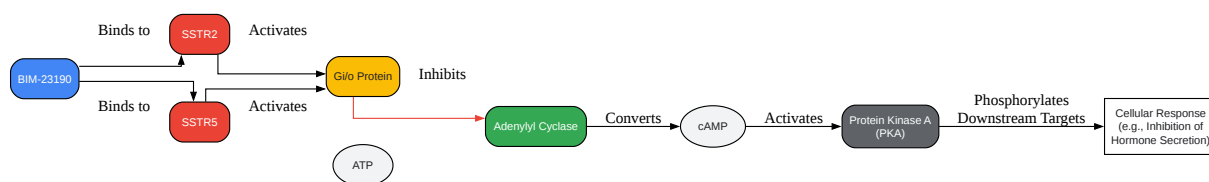
Receptor Subtype	Ki (nM)
SSTR1	>1000
SSTR2	0.34[1][2]
SSTR3	>1000
SSTR4	>1000
SSTR5	11.1[1][2]

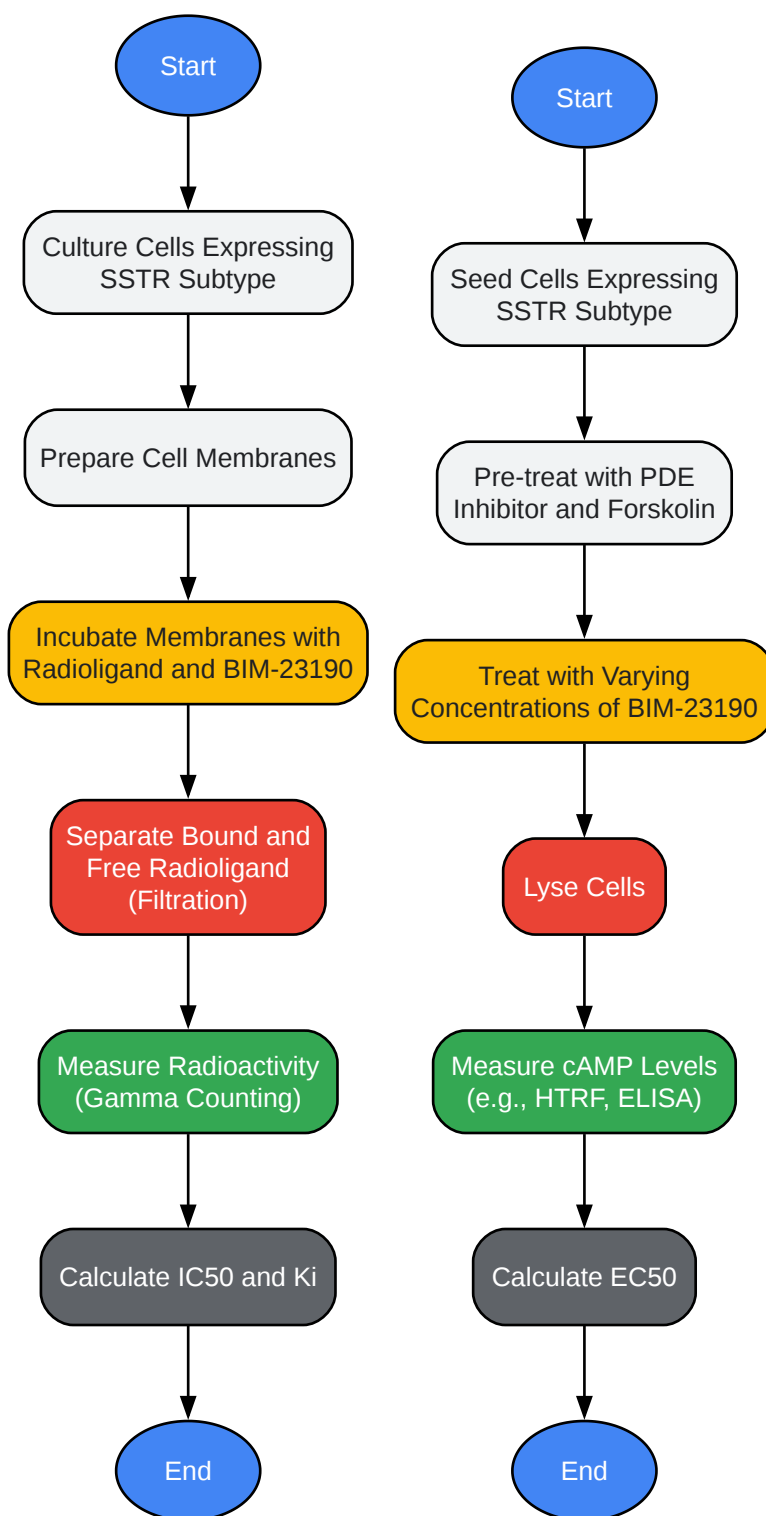
Table 1: Binding Affinity of **BIM-23190** for Human Somatostatin Receptor Subtypes. Data derived from competitive radioligand binding assays.

As the data clearly indicates, **BIM-23190** exhibits a high affinity and selectivity for SSTR2, with a significantly lower, yet notable, affinity for SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is considerably lower, establishing its profile as a selective SSTR2/SSTR5 agonist.

## Signaling Pathways

**BIM-23190**, as a somatostatin analogue, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely SSTR2 and SSTR5. Activation of these receptors initiates a cascade of intracellular signaling events. Both SSTR2 and SSTR5 are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.





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## References

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- To cite this document: BenchChem. [Understanding the Selectivity of BIM-23190: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420296#understanding-the-selectivity-of-bim-23190]

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